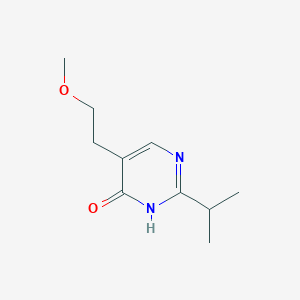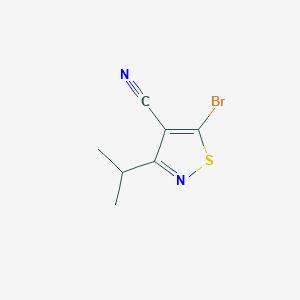
5-Bromo-3-isopropylisothiazole-4-carbonitrile
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
5-Bromo-3-isopropylisothiazole-4-carbonitrile: is a chemical compound with the molecular formula C7H7BrN2S and a molecular weight of 231.11 g/mol . This compound belongs to the class of isothiazoles, which are five-membered heterocycles containing both sulfur and nitrogen atoms. The presence of a bromine atom and an isopropyl group on the isothiazole ring makes this compound particularly interesting for various chemical and biological applications.
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of 5-Bromo-3-isopropylisothiazole-4-carbonitrile typically involves the reaction of sodium 2,2-dicyanoethene-1,1-bis(thiolate) with bromine in carbon tetrachloride (CCl4). This reaction yields 3,5-dibromoisothiazole-3-carbonitrile and 5,5′-thiobis(3-bromoisothiazole-4-carbonitrile) as products . The reaction conditions include:
Reagents: Sodium 2,2-dicyanoethene-1,1-bis(thiolate), bromine
Solvent: Carbon tetrachloride (CCl4)
Temperature: Room temperature
Yield: 7% for 3,5-dibromoisothiazole-3-carbonitrile and 18% for 5,5′-thiobis(3-bromoisothiazole-4-carbonitrile)
Industrial Production Methods: While specific industrial production methods for this compound are not widely documented, the synthesis generally follows similar routes as described above, with optimization for larger scale production. This may involve the use of continuous flow reactors and more efficient purification techniques to enhance yield and purity.
Chemical Reactions Analysis
Types of Reactions: 5-Bromo-3-isopropylisothiazole-4-carbonitrile undergoes various chemical reactions, including:
Substitution Reactions: The bromine atom can be substituted by other nucleophiles, such as carbon nucleophiles in Suzuki, Stille, and Sonogashira couplings.
Oxidation and Reduction Reactions: The isothiazole ring can undergo oxidation and reduction under specific conditions, although detailed mechanisms are less documented.
Common Reagents and Conditions:
Substitution Reactions: Palladium catalysts, bases (e.g., potassium carbonate), and solvents like dimethylformamide (DMF) are commonly used.
Oxidation and Reduction Reactions: Various oxidizing and reducing agents can be employed, depending on the desired transformation.
Major Products:
Substitution Reactions: Products include various substituted isothiazoles, depending on the nucleophile used.
Oxidation and Reduction Reactions: Products vary based on the specific reaction conditions and reagents.
Scientific Research Applications
Chemistry: 5-Bromo-3-isopropylisothiazole-4-carbonitrile is used as a building block in organic synthesis, particularly in the construction of more complex heterocyclic compounds .
Biology and Medicine: Isothiazole derivatives, including this compound, have shown potential biological activities, such as antiviral, antibacterial, and antifungal properties . These compounds are being investigated for their potential use in drug development.
Industry: In the industrial sector, this compound is used in the synthesis of agrochemicals, pharmaceuticals, and dyes . Its unique chemical structure allows for the development of novel materials with specific properties.
Mechanism of Action
The mechanism of action of 5-Bromo-3-isopropylisothiazole-4-carbonitrile involves its interaction with various molecular targets, depending on its application. For instance, in biological systems, it may interact with enzymes or receptors, leading to inhibition or activation of specific pathways . The exact molecular targets and pathways can vary, but the presence of the bromine and isopropyl groups plays a crucial role in its activity.
Comparison with Similar Compounds
- 3-Bromo-5-isopropylisothiazole-4-carbonitrile
- 5-Bromo-3-methylisothiazole-4-carbonitrile
- 5-Bromo-3-ethylisothiazole-4-carbonitrile
Comparison: 5-Bromo-3-isopropylisothiazole-4-carbonitrile is unique due to the specific positioning of the bromine and isopropyl groups on the isothiazole ring. This configuration imparts distinct chemical and biological properties compared to its analogs . For example, the isopropyl group may enhance lipophilicity, affecting the compound’s solubility and interaction with biological membranes.
Properties
Molecular Formula |
C7H7BrN2S |
|---|---|
Molecular Weight |
231.12 g/mol |
IUPAC Name |
5-bromo-3-propan-2-yl-1,2-thiazole-4-carbonitrile |
InChI |
InChI=1S/C7H7BrN2S/c1-4(2)6-5(3-9)7(8)11-10-6/h4H,1-2H3 |
InChI Key |
BPOCZINOHJTORY-UHFFFAOYSA-N |
Canonical SMILES |
CC(C)C1=NSC(=C1C#N)Br |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


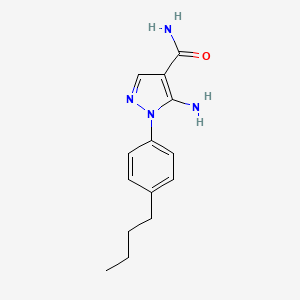
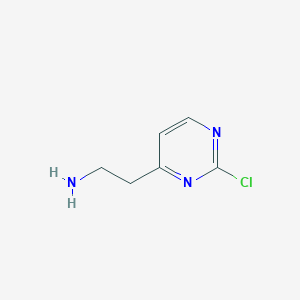
![Piperazin-1-yl(2,3,4a,8a-tetrahydrobenzo[b][1,4]dioxin-2-yl)methanone hydrochloride](/img/structure/B11789977.png)

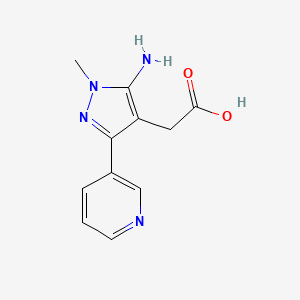


![6-(3-Bromophenyl)-3-(pyrrolidin-3-yl)-[1,2,4]triazolo[4,3-b]pyridazine](/img/structure/B11789991.png)


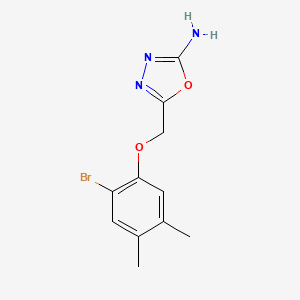
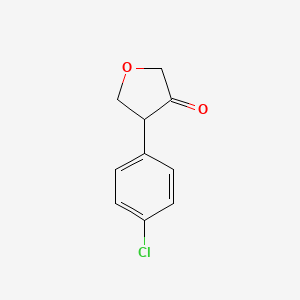
![5-(2-Bromophenyl)-6-methylthiazolo[3,2-B][1,2,4]triazole](/img/structure/B11790033.png)
